molecular formula C8H13BF3KO2 B13488207 Potassium (1-(2-ethoxy-2-oxoethyl)cyclobutyl)trifluoroborate

Potassium (1-(2-ethoxy-2-oxoethyl)cyclobutyl)trifluoroborate

Cat. No.: B13488207
M. Wt: 248.09 g/mol
InChI Key: ASVJNLAAMNKQSY-UHFFFAOYSA-N
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Description

Potassium (1-(2-ethoxy-2-oxoethyl)cyclobutyl)trifluoroborate is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound is valued for its stability and reactivity, making it a useful reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (1-(2-ethoxy-2-oxoethyl)cyclobutyl)trifluoroborate can be synthesized through the reaction of the corresponding boronic acid with potassium bifluoride (KHF2). This method is efficient and yields a stable trifluoroborate salt . The reaction typically involves mixing the boronic acid with KHF2 in an appropriate solvent under controlled temperature conditions.

Industrial Production Methods

Industrial production of potassium trifluoroborates, including this compound, often involves large-scale reactions using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and stability of the product .

Chemical Reactions Analysis

Types of Reactions

Potassium (1-(2-ethoxy-2-oxoethyl)cyclobutyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organoboron compound and an organic halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of potassium (1-(2-ethoxy-2-oxoethyl)cyclobutyl)trifluoroborate in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

Potassium (1-(2-ethoxy-2-oxoethyl)cyclobutyl)trifluoroborate is unique due to its cyclobutyl group, which imparts distinct reactivity and stability compared to other trifluoroborates. This uniqueness makes it particularly valuable in specific synthetic applications where the cyclobutyl moiety is desired .

Properties

Molecular Formula

C8H13BF3KO2

Molecular Weight

248.09 g/mol

IUPAC Name

potassium;[1-(2-ethoxy-2-oxoethyl)cyclobutyl]-trifluoroboranuide

InChI

InChI=1S/C8H13BF3O2.K/c1-2-14-7(13)6-8(4-3-5-8)9(10,11)12;/h2-6H2,1H3;/q-1;+1

InChI Key

ASVJNLAAMNKQSY-UHFFFAOYSA-N

Canonical SMILES

[B-](C1(CCC1)CC(=O)OCC)(F)(F)F.[K+]

Origin of Product

United States

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